molecular formula C10H13BrO B3261956 2-(4-(Bromomethyl)phenyl)propan-2-ol CAS No. 350236-74-7

2-(4-(Bromomethyl)phenyl)propan-2-ol

Cat. No.: B3261956
CAS No.: 350236-74-7
M. Wt: 229.11 g/mol
InChI Key: KTJFXASHSMFIEZ-UHFFFAOYSA-N
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Description

Safety and Hazards

“2-(4-(Bromomethyl)phenyl)propan-2-ol” is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

The synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of benzophenone with hydrochloric acid to obtain benzophenone hydrochloride, which is then reacted with sodium bromide to yield 2-(4-(bromomethyl)phenyl)-2-propanone. This intermediate is subsequently reduced using sodium hydroxide to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(4-(Bromomethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)propan-2-ol involves its reactivity at the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

2-(4-(Bromomethyl)phenyl)propan-2-ol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJFXASHSMFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of 2-p-tolylpropan-2-ol (500 mg, 3.3 mmol) in carbon tetrachloride at room temperature under argon was added N-bromosuccinimide (590 mg, 3.3 mmol), followed by benzoyl peroxide (16 mg, 0.06 mmol). The reaction mixture was stirred at reflux for 4 h. The reaction mixture was concentrated under reduced pressure to obtain a colorless gum. EtOAc (20 mL) and water (20 mL) were added and the layers were separated. The organic layer was dried (MgSO4), filtered and concentrated under vacuum to obtain crude product, which was purified by chromatography (silica gel column eluted with 30% EtOAc/hexanes) to isolate 620 mg of the title compound as a colorless gum. HPLC/MS: retention time=2.908 min, [M+H−H2O]+=211.
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16 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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